molecular formula C19H14N4O B8486442 N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

N-phenyl-6-pyridin-2-ylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B8486442
M. Wt: 314.3 g/mol
InChI Key: VMCCGRKQGHMWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08314109B2

Procedure details

230 mg of 6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide (Intermediate 2), 690 mg of 2-tributylstannylpyridine, 120 mg of tetrakis(triphenylphosphine)palladium and 4 mL of N,N-dimethylformamide are placed in a microwave tube. The reaction mixture is heated for 5 minutes in a microwave machine set at 100° C., and then for 5 minutes at 150° C. and concentrated to dryness. The residue is chromatographed on a silica cartridge, eluting with a mixture of dichloromethane and ethyl acetate. The fractions containing the expected product are combined and evaporated to dryness under reduced pressure to give 56 mg of N-phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide in the form of a white solid.
Name
6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([NH:13][C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[O:12])[N:10]=2)[CH:7]=1.C([Sn](CCCC)(CCCC)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=1)CCC>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C)C=O>[C:14]1([NH:13][C:11]([C:9]2[N:10]=[C:5]3[CH:4]=[CH:3][C:2]([C:25]4[CH:30]=[CH:29][CH:28]=[CH:27][N:26]=4)=[CH:7][N:6]3[CH:8]=2)=[O:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |^1:42,44,63,82|

Inputs

Step One
Name
6-iodo-N-phenylimidazo[1,2-a]pyridine-2-carboxamide
Quantity
230 mg
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=CC=2N(C1)C=C(N2)C(=O)NC2=CC=CC=C2
Name
Quantity
690 mg
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Name
Quantity
120 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated for 5 minutes in a microwave machine
Duration
5 min
CUSTOM
Type
CUSTOM
Details
set at 100° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on a silica cartridge
WASH
Type
WASH
Details
eluting with a mixture of dichloromethane and ethyl acetate
ADDITION
Type
ADDITION
Details
The fractions containing the expected product
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C=1N=C2N(C=C(C=C2)C2=NC=CC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 56 mg
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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